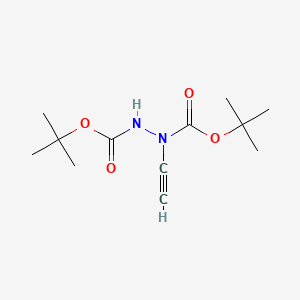
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C12H20N2O4 It is a derivative of hydrazine and contains both ethynyl and tert-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate can be synthesized through the addition of terminal alkynes to diazodicarboxylates. The reaction typically involves the use of copper salts and other reagents such as Cp*RuCl(COD), 1,3-dicarbonyls, and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents such as THF or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized hydrazine derivatives, while substitution reactions can produce a variety of ethynyl-substituted compounds.
Applications De Recherche Scientifique
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound’s hydrazine moiety makes it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its ability to interact with biological targets.
Mécanisme D'action
The mechanism by which Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: This compound has a trifluoromethyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
Di-tert-butyl 1-methylhydrazine-1,2-dicarboxylate: The presence of a methyl group instead of an ethynyl group results in different biological activities and applications.
Di-tert-butyl-iminodicarboxylate: This compound lacks the ethynyl group and has different uses in organic synthesis, particularly in the preparation of primary amines.
Uniqueness
Di-tert-butyl 1-ethynylhydrazine-1,2-dicarboxylate is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming novel derivatives. Its combination of tert-butyl and hydrazine moieties also makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
tert-butyl N-ethynyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-8-14(10(16)18-12(5,6)7)13-9(15)17-11(2,3)4/h1H,2-7H3,(H,13,15) |
Clé InChI |
AVULYMCVZYVIQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NN(C#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





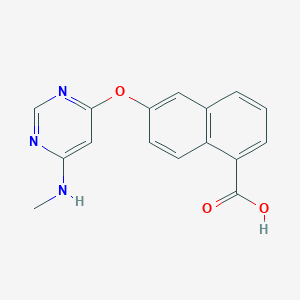
![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)
![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)

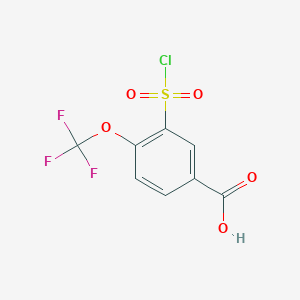
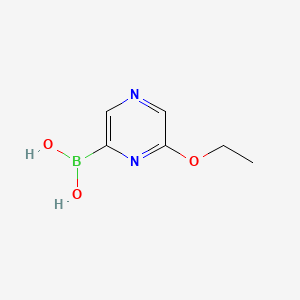
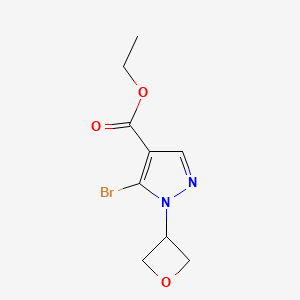

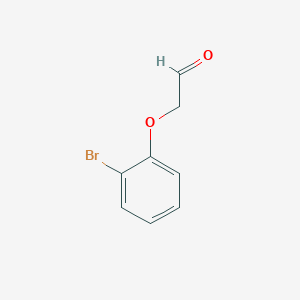
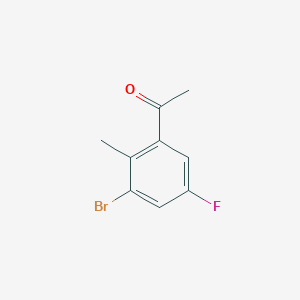
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
